molecular formula C7H5BrClFO B2365711 (4-Bromo-2-chloro-3-fluorophenyl)methanol CAS No. 1891698-71-7

(4-Bromo-2-chloro-3-fluorophenyl)methanol

Cat. No.: B2365711
CAS No.: 1891698-71-7
M. Wt: 239.47
InChI Key: ZVNPUPIQMJBKLS-UHFFFAOYSA-N
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Description

(4-Bromo-2-chloro-3-fluorophenyl)methanol is an aromatic compound with a molecular formula of C7H5BrClFO It is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a benzene ring, along with a hydroxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromo-2-chloro-3-fluorophenyl)methanol typically involves the halogenation of a suitable aromatic precursor followed by the introduction of the hydroxymethyl group. One common method is the bromination of 2-chloro-3-fluorotoluene, followed by oxidation to form the corresponding benzyl alcohol. The reaction conditions often involve the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and the oxidation step can be carried out using reagents such as potassium permanganate or chromium trioxide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

(4-Bromo-2-chloro-3-fluorophenyl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding hydrocarbon.

    Substitution: The halogen atoms (bromine, chlorine, and fluorine) can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are used under appropriate conditions.

Major Products Formed

    Oxidation: Formation of (4-Bromo-2-chloro-3-fluorophenyl)formaldehyde or (4-Bromo-2-chloro-3-fluorophenyl)carboxylic acid.

    Reduction: Formation of (4-Bromo-2-chloro-3-fluorophenyl)methane.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(4-Bromo-2-chloro-3-fluorophenyl)methanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential as a pharmacophore in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

  • (4-Bromo-2-fluorophenyl)methanol
  • (4-Chloro-2-fluorophenyl)methanol
  • (4-Bromo-2-chlorophenyl)methanol

Uniqueness

(4-Bromo-2-chloro-3-fluorophenyl)methanol is unique due to the combination of bromine, chlorine, and fluorine atoms on the benzene ring, which imparts distinct chemical properties and reactivity. This combination can influence its electronic structure, making it a valuable compound for various synthetic and research applications.

Properties

IUPAC Name

(4-bromo-2-chloro-3-fluorophenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrClFO/c8-5-2-1-4(3-11)6(9)7(5)10/h1-2,11H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVNPUPIQMJBKLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1CO)Cl)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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